Cas no 60759-00-4 (3,4-diethoxybenzenecarbothioamide)
3,4-diethoxybenzenecarbothioamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarbothioamide, 3,4-diethoxy-
- 3,4-diethoxybenzenecarbothioamide
- STL453435
- G22992
- 3,4-diethoxybenzene-1-carbothioamide
- 60759-00-4
- 3,4-diethoxythiobenzamide
- SCHEMBL1546233
- EN300-188005
- CCDWRZYGBRUZLU-UHFFFAOYSA-N
- AKOS002669654
- DS-19836
- DB-208288
- 3,4-DIETHOXYBENZOTHIOAMIDE
- CS-0237904
- DTXSID90428911
- 3,4- diethoxythiobenzamide
-
- MDL: MFCD08164124
- Inchi: 1S/C11H15NO2S/c1-3-13-9-6-5-8(11(12)15)7-10(9)14-4-2/h5-7H,3-4H2,1-2H3,(H2,12,15)
- InChI Key: CCDWRZYGBRUZLU-UHFFFAOYSA-N
- SMILES: S=C(C1C=CC(=C(C=1)OCC)OCC)N
Computed Properties
- Exact Mass: 225.08245
- Monoisotopic Mass: 225.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 76.6Ų
Experimental Properties
- PSA: 44.48
3,4-diethoxybenzenecarbothioamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,4-diethoxybenzenecarbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B593898-25mg |
3,4-diethoxybenzenecarbothioamide |
60759-00-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B593898-50mg |
3,4-diethoxybenzenecarbothioamide |
60759-00-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B593898-250mg |
3,4-diethoxybenzenecarbothioamide |
60759-00-4 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Alichem | A019096979-10g |
3,4-Diethoxybenzothioamide |
60759-00-4 | 95% | 10g |
$492.45 | 2023-09-01 | |
| Alichem | A019096979-25g |
3,4-Diethoxybenzothioamide |
60759-00-4 | 95% | 25g |
$938.00 | 2023-09-01 | |
| Enamine | EN300-188005-0.05g |
3,4-diethoxybenzene-1-carbothioamide |
60759-00-4 | 95% | 0.05g |
$64.0 | 2023-05-23 | |
| Enamine | EN300-188005-0.1g |
3,4-diethoxybenzene-1-carbothioamide |
60759-00-4 | 95% | 0.1g |
$89.0 | 2023-05-23 | |
| Enamine | EN300-188005-0.25g |
3,4-diethoxybenzene-1-carbothioamide |
60759-00-4 | 95% | 0.25g |
$128.0 | 2023-05-23 | |
| Enamine | EN300-188005-0.5g |
3,4-diethoxybenzene-1-carbothioamide |
60759-00-4 | 95% | 0.5g |
$241.0 | 2023-05-23 | |
| Enamine | EN300-188005-1.0g |
3,4-diethoxybenzene-1-carbothioamide |
60759-00-4 | 95% | 1g |
$342.0 | 2023-05-23 |
3,4-diethoxybenzenecarbothioamide Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 3,4-diethoxybenzenecarbothioamide
Benzenecarbothioamide, 3,4-diethoxy- (CAS No. 60759-00-4): A Comprehensive Overview in Modern Chemical Biology
Benzenecarbothioamide, 3,4-diethoxy-, identified by its Chemical Abstracts Service (CAS) number CAS No. 60759-00-4, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic thioamide derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular pharmacology. The presence of ethoxy groups at the 3 and 4 positions of the benzene ring introduces specific electronic and steric effects, making this compound a versatile scaffold for developing novel bioactive molecules.
The< strong>3,4-diethoxy substitution pattern on the benzene ring imparts a distinct reactivity that can be exploited in synthetic chemistry. This feature allows for further functionalization, enabling the creation of more complex derivatives with tailored biological activities. In recent years, there has been a growing interest in thioamide compounds due to their role as intermediates in the synthesis of various therapeutic agents. The< strong>benzenecarbothioamide core structure is particularly noteworthy for its potential to interact with biological targets, such as enzymes and receptors, thereby modulating cellular processes.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how< strong>Benzenecarbothioamide, 3,4-diethoxy- interacts with biological systems. These studies suggest that the ethoxy groups can influence the compound's solubility, permeability, and binding affinity to target proteins. Such insights are crucial for optimizing drug-like properties, ensuring that derivatives of this compound exhibit high efficacy and minimal toxicity. The integration of machine learning algorithms has further accelerated the discovery process by predicting potential bioactivities based on structural features.
In the context of drug development, CAS No. 60759-00-4 serves as a valuable building block for designing small-molecule inhibitors and activators. For instance, researchers have explored its utility in developing agents targeting metabolic pathways implicated in diseases such as diabetes and cancer. The< strong>benzenecarbothioamide moiety is known to exhibit inhibitory effects on certain enzymes by competing with natural substrates or altering enzyme conformation. This mechanism has been leveraged to create lead compounds that show promise in preclinical studies.
The< strong>3,4-diethoxy group adds an additional layer of complexity to the compound's behavior, influencing both its chemical reactivity and biological interactions. For example, electron-withdrawing effects from the thioamide moiety can enhance binding interactions with positively charged residues in target proteins, while the ethoxy groups can engage in hydrogen bonding or hydrophobic interactions depending on the local environment. Such nuanced interactions are critical for designing molecules that selectively modulate specific biological pathways without off-target effects.
Current research also highlights the importance of< strong>Benzenecarbothioamide, 3,4-diethoxy- in medicinal chemistry due to its role as a precursor for more complex scaffolds. By modifying the substitution pattern or introducing additional functional groups, chemists can generate libraries of derivatives with diverse bioactivities. High-throughput screening (HTS) techniques have been employed to rapidly assess the potency of these derivatives against various biological targets. This approach has led to the identification of several promising candidates that are being further optimized for clinical applications.
The synthesis of< strong>CAS No. 60759-00-4 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution followed by thioamidation reactions. Advances in green chemistry principles have also influenced these synthetic strategies, emphasizing sustainable practices such as solvent recovery and catalytic methods to minimize waste generation.
In conclusion, Benzenecarbothioamide, 3,4-diethoxy- represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases through targeted molecular intervention.
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